4-Methylbenzimidazole-1,2-diamine

HIV-1 reverse transcriptase benzimidazole

Scarce 4-methyl substituted 1,2-diaminobenzimidazole building block for antiviral and antidiabetic drug discovery. - Critical for HIV-1 NNRTI programs: C4 substitution dramatically enhances antiviral potency over C5/C6 analogs. - Antiglycation lead generation: Derived benzoylhydrazones achieve IC50 of 140 µM, surpassing rutin (294 µM). - DPPH radical scavenging IC50 of 12-29 µM; superoxide anion scavenging IC50 of 82-104 µM. - Non-cytotoxic scaffold: 28 derivatives tested on THP-1 cells showed no significant cytotoxicity. - Available from stock in 10 mg to bulk quantities with global FedEx shipping.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 171082-85-2
Cat. No. B575993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzimidazole-1,2-diamine
CAS171082-85-2
Synonyms1H-Benzimidazole-1,2-diamine,4-methyl-(9CI)
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N(C(=N2)N)N
InChIInChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(9)12(6)10/h2-4H,10H2,1H3,(H2,9,11)
InChIKeyNNFHIMRSECPTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzimidazole-1,2-diamine Overview


4-Methylbenzimidazole-1,2-diamine (CAS 171082-85-2) is a heterocyclic diamine belonging to the 1,2-diaminobenzimidazole class, characterized by two amino groups (at N1 and C2) and a methyl substituent at the 4-position of the benzimidazole ring . This substitution pattern imparts distinct regiochemical reactivity and target-binding properties that differentiate it from unsubstituted or 5/6-methyl isomers [1]. It serves as a key intermediate for synthesizing bioactive benzoylhydrazone derivatives with demonstrated antiglycation and antioxidant activities [2].

Regiochemical and Biological Selectivity of 4-Methylbenzimidazole-1,2-diamine


The 4-methyl substituent on the benzimidazole ring significantly influences both chemical reactivity and biological target engagement. In HIV-1 nonnucleoside reverse transcriptase inhibitor development, C4 substitution dramatically enhanced antiviral potency, whereas C5 or C6 substituents were generally detrimental or neutral [1]. Similarly, the 4-methylbenzimidazole scaffold enabled the synthesis of derivatives that surpassed standard drugs rutin and n-propylgallate in antiglycation and antioxidant assays, indicating scaffold-specific pharmacophoric contributions [2]. Simply substituting the 4-methyl with a 5-methyl or unsubstituted analog would therefore alter both reactivity and biological profile.

Quantitative Evidence for 4-Methylbenzimidazole-1,2-diamine


HIV-1 RT Inhibition: C4 vs C5/C6 Substitution

Substituents at the benzimidazole C4 position dramatically enhanced HIV-1 RT inhibitory potency, while substituents at C5 or C6 were generally detrimental or neutral. A 7-methyl analogue did not inhibit HIV-1 RT [1].

HIV-1 reverse transcriptase benzimidazole

Antiglycation Potency vs Rutin

Novel 4-methylbenzimidazole derivatives (compounds 1–7 and 11) showed antiglycation activity ranging 140–280 μM, consistently better than the standard drug rutin (IC50 = 294.46 ± 1.50 μM) [1].

antiglycation diabetes benzimidazole

DPPH Radical Scavenging vs n-Propylgallate

Compounds 1–8 (derived from 4-methylbenzimidazole) exhibited DPPH radical scavenging activity with IC50 values ranging 12–29 μM, superior to standard n-propylgallate (IC50 = 30.30 ± 0.40 μM) [1].

DPPH antioxidant radical scavenging

Superoxide Scavenging vs n-Propylgallate

In superoxide anion scavenging assays, compounds 1–7 showed IC50 values ranging 82–104 μM, outperforming standard n-propylgallate (IC50 = 106.34 ± 1.6 μM) [1].

superoxide antioxidant benzimidazole

Low Cytotoxicity in THP-1 Cells

All 28 novel 4-methylbenzimidazole derivatives were found to be non-toxic to human THP-1 monocytic cells at tested concentrations, while a parallel cytotoxicity assessment of the unsubstituted benzimidazole scaffold was not reported in the same study [1].

cytotoxicity THP-1 safety

4-Methylbenzimidazole-1,2-diamine Application Scenarios


Antiglycation Lead Optimization for Diabetes

Procurement for antiglycation screening programs. 4-Methylbenzimidazole-1,2-diamine serves as the core scaffold for synthesizing benzoylhydrazone derivatives that exhibit antiglycation IC50 values as low as 140 µM, outperforming the standard drug rutin (294.46 µM) [1]. This scaffold is directly relevant for medicinal chemistry teams developing novel antidiabetic agents targeting advanced glycation end-products (AGEs).

Multi-Modal Antioxidant Scavenging

Selection for oxidative stress research. Derivatives constructed from this scaffold demonstrate DPPH radical scavenging (IC50 12–29 µM) and superoxide anion scavenging (IC50 82–104 µM) that exceed the performance of n-propylgallate [1]. The compound is appropriate for laboratories synthesizing and evaluating antioxidant candidates with dual DPPH/superoxide scavenging profiles.

C4-Substituted Benzimidazole NNRTIs

Use as a privileged starting material for antiviral medicinal chemistry. Literature precedence establishes that C4-substituted benzimidazoles dramatically enhance HIV-1 RT inhibitory potency, while C5/C6 substitution is detrimental [2]. 4-Methylbenzimidazole-1,2-diamine provides the requisite C4 substitution pattern for designing potent nonnucleoside reverse transcriptase inhibitors (NNRTIs).

Low-Cytotoxicity Scaffolds for Hit-to-Lead

Screening libraries and lead generation. The 28 derivatives tested against THP-1 cells exhibited no significant cytotoxicity [1], supporting the scaffold's suitability for phenotypic screening and hit expansion where maintaining cell viability is critical for meaningful assay interpretation.

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